molecular formula C11H12N2O2 B8743087 2-(6-Methoxy-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetonitrile

2-(6-Methoxy-2,3-dihydro-4h-1,4-benzoxazin-4-yl)acetonitrile

Cat. No. B8743087
M. Wt: 204.22 g/mol
InChI Key: XURUHTYKYNFXCO-UHFFFAOYSA-N
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Patent
US06620809B2

Procedure details

The compound obtained in Step D (400 mg; 2.42 mmol) is suspended in 10 ml of water. Potassium carbonate (10 eq.; 24.2 mmol; 3.35 g), tetrabutylammonium bromide (0.05 eq.; 0.12 mmol; 40 mg) and bromoacetonitrile (8 eq.; 19.37 mmol; 1.35 ml) are then added. The mixture is stirred vigorously for 12 hours at 70° C. After returning to ambient temperature, the product formed is extracted with dichloromethane. The organic phase is dried over MgSO4, filtered, and then concentrated under reduced pressure. The residue obained is purified by flash chromatography on silica gel (eluant: PE/AcOEt (1/1)). The title product is obtained in the form of a solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][NH:8][C:7]=2[CH:12]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]#[N:22]>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][N:8]([CH2:20][C:21]#[N:22])[C:7]=2[CH:12]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC=1C=CC2=C(NCCO2)C1
Step Two
Name
Quantity
3.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.35 mL
Type
reactant
Smiles
BrCC#N
Name
Quantity
40 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously for 12 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
CUSTOM
Type
CUSTOM
Details
the product formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obained is purified by flash chromatography on silica gel (eluant: PE/AcOEt (1/1))

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=CC2=C(N(CCO2)CC#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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